![molecular formula C21H16ClN3O B15147189 4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15147189.png)
4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 1-(4-methylphenyl)-1H-benzimidazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exerting its anticancer effects.
類似化合物との比較
4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide can be compared with other benzimidazole derivatives, such as:
2-(4-chlorophenyl)-1H-benzimidazole: Known for its antifungal properties.
5-chloro-2-methyl-1H-benzimidazole: Studied for its antiviral activity.
4-chloro-1H-benzimidazole: Investigated for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
特性
分子式 |
C21H16ClN3O |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
4-chloro-N-[1-(4-methylphenyl)benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C21H16ClN3O/c1-14-2-9-18(10-3-14)25-13-23-19-12-17(8-11-20(19)25)24-21(26)15-4-6-16(22)7-5-15/h2-13H,1H3,(H,24,26) |
InChIキー |
NYVAFJCRDSSMEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


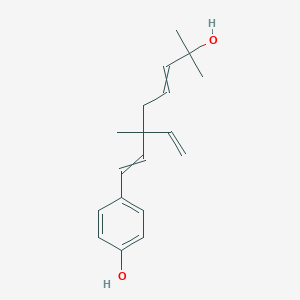

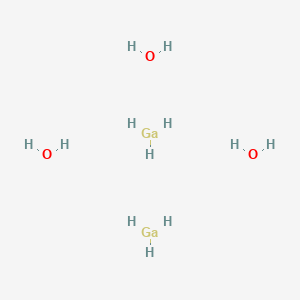
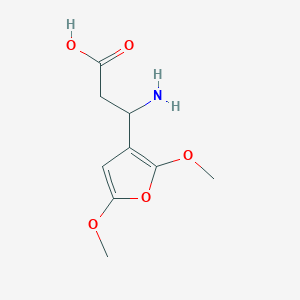

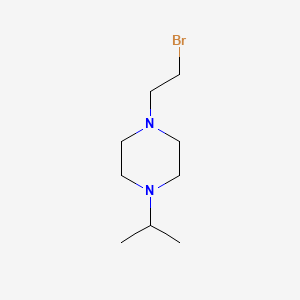
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
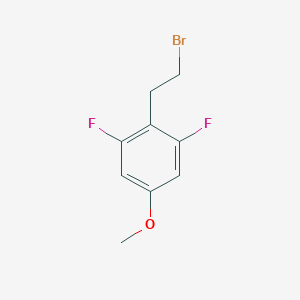
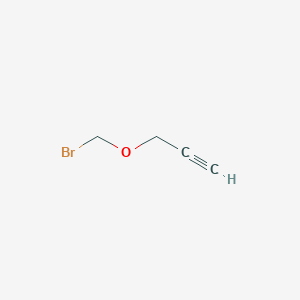
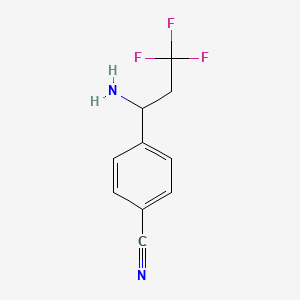

![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)
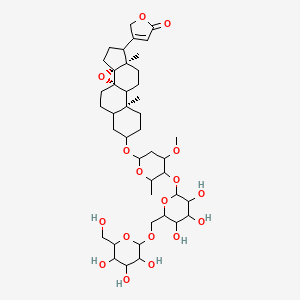
![3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
